
Semotiadil
概要
説明
Semotiadil fumarate (SD-3211) is a novel calcium channel blocker (CCB) belonging to the benzothiazine derivative class. It exhibits potent and long-lasting antianginal effects by inhibiting voltage-dependent L-type calcium channels, thereby reducing myocardial oxygen demand and improving coronary blood flow . Structurally, this compound features a 1,4-benzothiazine ring with a unique side chain (Ar–O–CH2CH2CH2–N(Me)–CH2CH2–O–Ar) at the C-3 position, which contributes to its prolonged duration of action and tissue selectivity . Its enantiomer, levothis compound (SD-3212), demonstrates additional sodium channel-blocking properties, making it a dual-action antiarrhythmic agent .
準備方法
The synthesis of NNC45-0781 involves several steps:
Condensation: Benzophenone is condensed with phenylacetic acid in the presence of acetic anhydride and triethylamine to form coumarin.
Reduction: The lactone function of coumarin is reduced using lithium aluminium hydride, followed by acidic treatment to furnish diaryl chromene.
Hydrogenation: The diaryl chromene is hydrogenated over palladium on carbon to produce racemic cis chromane.
O-Alkylation: The racemic cis chromane is O-alkylated with 1-(2-chloroethyl) pyrrolidine to produce the corresponding (pyrrolidinyl)ethoxy derivative.
Resolution: The desired (-)-enantiomer is obtained by resolution using active ditoluoyl tartaric acid.
Cleavage: The methoxy group is cleaved using pyridine hydrochloride at 150°C to provide the final compound
化学反応の分析
科学的研究の応用
Pharmacological Profile
Semotiadil (chemical structure: 116476-13-2) is primarily recognized for its role as a calcium antagonist. Its unique pharmacological profile sets it apart from traditional calcium channel blockers such as diltiazem and nifedipine. Key properties include:
- Calcium Antagonism : this compound effectively inhibits calcium influx in cardiac and vascular tissues, leading to vasodilation and reduced myocardial oxygen demand.
- Antianginal Efficacy : Studies have shown that this compound significantly reduces anginal episodes in animal models, demonstrating a longer duration of action compared to other calcium antagonists .
- Neuropharmacological Potential : Research indicates that this compound may exhibit neuropharmacological effects due to its selective uptake in brain regions, suggesting applications beyond cardiovascular disorders.
Cardiovascular Therapy
This compound is primarily investigated for its use in managing various cardiovascular conditions:
- Hypertension : As a calcium antagonist, it lowers systemic blood pressure and may be effective in treating hypertension .
- Angina Pectoris : Clinical studies highlight this compound's effectiveness in reducing anginal episodes, making it a candidate for treating coronary artery disease .
- Arrhythmias : The compound has demonstrated negative chronotropic and inotropic effects on isolated cardiac tissues, indicating its potential utility in managing arrhythmias and heart failure .
Chronic Inflammation
Recent studies suggest that this compound may inhibit LDL oxidation and prostaglandin synthesis, indicating potential applications in managing chronic inflammatory conditions .
Case Study 1: Antianginal Efficacy
A study comparing the antianginal effects of this compound with diltiazem and nifedipine showed that this compound provided significant relief from anginal symptoms for at least nine hours post-administration. This duration was notably longer than that of the comparator drugs, suggesting superior efficacy in clinical settings .
Case Study 2: Cardiovascular Hemodynamics
In an experimental setup involving open-chest dogs, intravenous administration of this compound resulted in increased coronary blood flow and reduced systemic blood pressure. This study underscores the compound's potential benefits in acute cardiovascular management .
Comparative Data Table
Parameter | This compound | Diltiazem | Nifedipine |
---|---|---|---|
Duration of Action | >9 hours | <6 hours | <6 hours |
Effect on Blood Pressure | Significant decrease | Moderate decrease | Significant decrease |
Antianginal Efficacy | High | Moderate | Moderate |
Cardiac Contractility Impact | Negative | Negative | Variable |
作用機序
NNC45-0781は、組織選択的エストロゲン部分アゴニストとして作用します。エストロゲン受容体、特にエストロゲン受容体αとエストロゲン受容体βに結合し、部分的に活性化します。この選択的活性化は、遺伝子発現の調節とそれに続く生物学的効果につながります。 この化合物の組織選択性は、特定の組織におけるエストロゲン受容体を優先的に活性化することを可能にする独自の構造に起因しています .
類似化合物との比較
Comparison with Similar Calcium Antagonists
Pharmacological Efficacy and Selectivity
Semotiadil’s pharmacological profile distinguishes it from other CCBs such as diltiazem (benzothiazepine), nifedipine (dihydropyridine, DHP), and verapamil (phenylalkylamine, PAA). Key findings include:
Table 1: Comparative Pharmacological Profiles
*Higher pA2 indicates greater potency.
- Duration of Action : this compound’s effects persist for over 9 hours in rat angina models, outperforming diltiazem, nifedipine, and nisoldipine . Its irreversible binding to Ca2+ channels contributes to sustained efficacy, unlike diltiazem, whose effects reverse upon washout .
- Tissue Selectivity : this compound balances vascular and cardiac effects better than other CCBs. It is more vasoselective than diltiazem and verapamil but retains moderate cardioselectivity, unlike DHPs (e.g., nifedipine), which predominantly dilate arteries .
Mechanisms of Action
- Calcium Channel Blockade : this compound binds to the IVS6 transmembrane segment of L-type Ca2+ channels, overlapping with but distinct from DHP, PAA, and benzothiazepine (BTZ) binding sites. This unique interaction underpins its prolonged action and moderate tissue selectivity .
- Additional Mechanisms : Unlike diltiazem or bepridil, this compound inhibits intracellular Ca2+ release from sarcoplasmic reticulum stores and reduces vascular smooth muscle sensitivity to Ca2+, broadening its therapeutic scope .
Enantiomer-Specific Effects
This compound’s enantiomers exhibit divergent pharmacokinetics and targets:
Table 2: Enantiomer Comparison
Parameter | R-Semotiadil (Ca2+ Blocker) | S-Levothis compound (Ca2+/Na+ Blocker) |
---|---|---|
HSA Binding (K×10⁵) | 2.15 | 6.59 |
AGP Binding (K×10⁷) | 3.17 | 2.59 |
Primary Target | L-type Ca2+ channels | L-type Ca2+ + Na+ channels |
The S-enantiomer’s higher HSA binding affinity may prolong its plasma half-life, while its dual-channel activity offers antiarrhythmic benefits .
生物活性
Semotiadil, a novel calcium antagonist, has garnered attention for its diverse biological activities, particularly in cardiovascular health. This article explores its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
This compound functions primarily as a calcium channel blocker, which inhibits the influx of calcium ions into vascular smooth muscle and cardiac cells. This action leads to vasodilation and reduced myocardial contractility. Additionally, this compound exhibits significant antiplatelet activity, which is crucial in preventing thrombus formation and thus plays a role in cardiovascular protection.
Antiplatelet Activity
Research indicates that this compound demonstrates a dose-dependent inhibition of platelet aggregation . In vitro studies have shown that it effectively reduces platelet aggregation induced by various agents such as adenosine diphosphate (ADP), collagen, and arachidonic acid. The comparative analysis of this compound with other calcium antagonists like diltiazem and amlodipine revealed its potent antiaggregatory effects, ranking it just below diltiazem in efficacy .
Efficacy in Oxidative Stress
This compound also exhibits antioxidative properties , particularly against the oxidation of low-density lipoprotein (LDL). In studies comparing various calcium antagonists, this compound was found to inhibit copper-catalyzed oxidation of LDL effectively. This antioxidative effect is significant in the context of atherosclerosis and cardiovascular disease management .
Table 1: Comparative Antiplatelet Activity of Calcium Antagonists
Compound | ADP-Induced Aggregation Inhibition (%) | Collagen-Induced Aggregation Inhibition (%) | Arachidonic Acid-Induced Aggregation Inhibition (%) |
---|---|---|---|
Diltiazem | 85 | 82 | 80 |
This compound | 75 | 70 | 68 |
Amlodipine | 65 | 60 | 58 |
Nifedipine | 60 | 55 | 54 |
Data derived from studies on healthy volunteers and hypertensive patients .
Case Studies
Several case studies have highlighted the clinical implications of this compound's biological activities:
- Case Study on Platelet Function : A study involving hypertensive patients demonstrated that administration of this compound led to significant reductions in platelet aggregation compared to baseline measurements. This suggests its potential utility in managing conditions predisposed to thrombotic events.
- Ocular Circulation : A clinical trial assessed the effects of this compound on retinal blood flow. Results indicated that intravenous administration significantly increased tissue blood velocity in the retina without affecting the optic nerve head circulation, showcasing its selective vascular effects .
- Oxidative Stress in Diabetes : Research involving diabetic models indicated that this compound could mitigate oxidative stress markers associated with LDL oxidation, suggesting a protective role against diabetes-related vascular complications .
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying Semotiadil’s pharmacological effects?
- Methodological Answer : Select models based on this compound’s known mechanism (e.g., calcium channel modulation). For cardiovascular studies, use ex vivo models like isolated rat aorta rings to assess vasodilation . In electrophysiology, employ patch-clamp assays on cardiomyocytes to quantify ion channel inhibition. Always include positive controls (e.g., nifedipine for calcium channel blockers) and validate findings across ≥3 biological replicates to account for interspecies variability .
Q. How should researchers characterize this compound’s purity and structural identity?
- Methodological Answer : Combine spectral and chromatographic techniques:
- NMR : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C spectra, comparing peaks to synthetic intermediates .
- HPLC : Use C18 columns with UV detection (λ = 230–260 nm) and ≥95% purity thresholds .
- Elemental Analysis : Verify stoichiometry (deviation ≤0.4% for C, H, N) .
Document all data in supplementary materials with raw spectra and retention times .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in hypertension models be resolved?
- Methodological Answer : Conduct sensitivity analysis to identify variables causing discrepancies:
Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?
- Methodological Answer :
- Formulation : Use lyophilized powders stored at –80°C, reconstituted in DMSO/PBS (≤0.1% v/v) to prevent aggregation .
- Analytical Validation :
- Monitor degradation via UPLC-MS every 6 months.
- Apply Arrhenius kinetics to predict shelf life at 4°C/25°C .
- In Silico Modeling : Predict hydrolytic susceptibility using tools like Schrödinger’s QikProp to identify labile functional groups .
Q. How can multi-omics approaches clarify this compound’s off-target effects?
- Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets:
Transcriptomics : Identify differentially expressed genes (|log2FC| >1, FDR <0.05) in treated vs. control tissues .
Pathway Enrichment : Use DAVID/KEGG to map affected pathways (e.g., cAMP signaling).
Validation : Apply CRISPR-Cas9 knockouts of top candidate genes in cell lines to confirm mechanistic links .
Q. Data Presentation & Reproducibility
Q. What are best practices for reporting this compound’s dose-dependent effects?
- Methodological Answer :
- Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50/EC50 values .
- Report variability as SEM (n ≥5) and include raw data in supplementary tables .
- For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal cohort details (age, sex, randomization) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Quality Control : Implement USP/Ph. Eur. standards for HPLC purity (≥98%) and residual solvent limits (ICH Q3C) .
- Statistical Process Control : Track synthetic yields (X̄ ± 2σ) across 10 batches and optimize reaction conditions (e.g., temperature, catalyst loading) using DOE (Design of Experiments) .
Q. Ethical & Literature Review Considerations
Q. What ethical frameworks apply to this compound studies involving human tissues?
- Methodological Answer :
- Obtain IRB approval for primary cell lines (e.g., cardiomyocytes from explanted hearts) with informed consent .
- Anonymize donor metadata and comply with GDPR/HIPAA for data storage .
Q. How to conduct a systematic review of this compound’s preclinical data?
- Methodological Answer :
特性
IUPAC Name |
(2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXVEXUAWGRFNP-MUUNZHRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2S[C@@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869602 | |
Record name | Semotiadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116476-13-2 | |
Record name | Semotiadil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116476-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Semotiadil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semotiadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEMOTIADIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN08QZ30G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。